molecular formula C17H20N2O5S B12737762 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(phenoxyacetamido)-, methyl ester CAS No. 2315-05-1

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(phenoxyacetamido)-, methyl ester

Cat. No.: B12737762
CAS No.: 2315-05-1
M. Wt: 364.4 g/mol
InChI Key: JYVSRPXYJNDSQP-VNHYZAJKSA-N
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Description

4-Thia-1-azabicyclo(320)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(phenoxyacetamido)-, methyl ester is a complex organic compound with significant applications in various fields This compound is known for its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system

Preparation Methods

The synthesis of 4-Thia-1-azabicyclo(320)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(phenoxyacetamido)-, methyl ester involves several stepsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the oxo group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxyacetamido group can undergo nucleophilic substitution reactions, typically in the presence of strong nucleophiles like hydroxide ions or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(phenoxyacetamido)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pathways involved often include the inhibition of bacterial cell wall synthesis, similar to the action of beta-lactam antibiotics .

Comparison with Similar Compounds

Similar compounds include other thia-azabicyclo heptane derivatives and beta-lactam antibiotics. Compared to these compounds, 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(phenoxyacetamido)-, methyl ester is unique due to its specific functional groups and the presence of the phenoxyacetamido moiety.

Properties

CAS No.

2315-05-1

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H20N2O5S/c1-17(2)13(16(22)23-3)19-14(21)12(15(19)25-17)18-11(20)9-24-10-7-5-4-6-8-10/h4-8,12-13,15H,9H2,1-3H3,(H,18,20)/t12-,13+,15-/m1/s1

InChI Key

JYVSRPXYJNDSQP-VNHYZAJKSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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